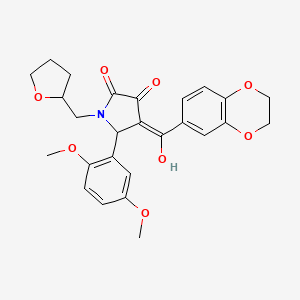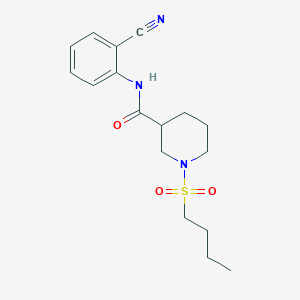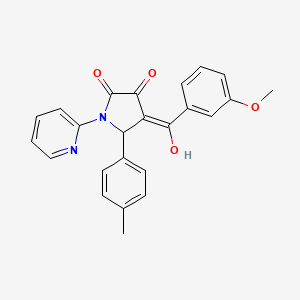
1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide, also known as FMP4, is a synthetic compound that has been studied for its potential use in various scientific research applications. This molecule has a unique chemical structure that makes it a promising candidate for research in the fields of neuroscience, pharmacology, and biochemistry. In
作用機序
The mechanism of action of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its modulatory effect on neurotransmitter activity, this compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes such as acetylcholinesterase. These effects may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One of the main advantages of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide for lab experiments is its unique chemical structure, which makes it a promising candidate for research in various fields. However, there are also some limitations to its use in lab experiments, such as its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide. One area of interest is in the development of new drugs based on the structure of this compound for the treatment of neurological disorders. Another area of research is in the study of the biochemical and physiological effects of this compound, which may lead to a better understanding of its potential therapeutic benefits. Additionally, further research is needed to explore the limitations of this compound for lab experiments and to develop new methods for its synthesis and purification.
合成法
The synthesis of 1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 2-methoxy-5-methylphenylacetic acid with furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to yield this compound. This method has been optimized to produce high yields of this compound with high purity, making it suitable for research purposes.
科学的研究の応用
1-(2-furoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience, where this compound has been shown to have a modulatory effect on the activity of certain neurotransmitters such as dopamine and serotonin. This makes this compound a promising candidate for the development of new drugs for the treatment of neurological disorders such as depression and anxiety.
特性
IUPAC Name |
1-(furan-2-carbonyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-6-16(24-2)15(12-13)20-18(22)14-7-9-21(10-8-14)19(23)17-4-3-11-25-17/h3-6,11-12,14H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHQDUOFFJHVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726642 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-7-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5430790.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5430793.png)
![[4-(4-chlorophenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5430802.png)
![11-[(4-methoxyphenoxy)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5430811.png)


![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5430828.png)
![N-{[1-(3-hydroxybenzyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5430834.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5430849.png)
![3-[4-(3,9-diazaspiro[5.6]dodec-9-yl)-4-oxobutyl]-4(3H)-quinazolinone hydrochloride](/img/structure/B5430866.png)
![2-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5430879.png)
![N~1~,N~1~-dimethyl-N~4~-[4-(4-morpholinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5430883.png)
![5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5430889.png)